5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)-
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Overview
Description
5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)-, also known as Methyl 5(E),9(Z),12(Z)-Octadecatrienoate, is a polyunsaturated fatty acid methyl ester. It is a derivative of 5,9,12-Octadecatrienoic acid, which is a type of fatty acid. This compound is characterized by its three double bonds located at the 5th, 9th, and 12th positions of the carbon chain, with specific configurations (E,Z,Z) indicating the geometry of these double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- typically involves the esterification of 5,9,12-Octadecatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing 5,9,12-Octadecatrienoic acid. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed for the reduction of the double bonds.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Alcohols and amides.
Scientific Research Applications
5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: This compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodiesel and as a precursor for the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor for the synthesis of signaling molecules such as eicosanoids, which play a role in inflammation and other physiological processes. The molecular targets and pathways involved include enzymes such as cyclooxygenases and lipoxygenases, which convert the compound into bioactive metabolites .
Comparison with Similar Compounds
Similar Compounds
9,12,15-Octadecatrienoic acid, methyl ester (Linolenic acid, methyl ester): This compound has three double bonds at the 9th, 12th, and 15th positions, all in the Z configuration.
9,12-Octadecadienoic acid, methyl ester (Linoleic acid, methyl ester): This compound has two double bonds at the 9th and 12th positions, both in the Z configuration
Uniqueness
5,9,12-Octadecatrienoic acid, methyl ester, (5E,9Z,12Z)- is unique due to its specific double bond configuration (E,Z,Z), which imparts distinct chemical and physical properties compared to other similar compounds. This configuration affects its reactivity and the types of bioactive metabolites it can form .
Properties
IUPAC Name |
methyl (5E,9Z,12Z)-octadeca-5,9,12-trienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRQLTPSFITDRF-AXERUTLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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